4-(2-Ethoxyethoxy)-2-fluoroaniline
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Overview
Description
4-(2-Ethoxyethoxy)-2-fluoroaniline is a chemical compound characterized by its unique structure, which includes a fluorine atom and an ethoxyethoxy group attached to an aniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)-2-fluoroaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 2-fluoroaniline.
Alkylation: The resulting 2-fluoroaniline undergoes alkylation with ethoxyethanol to introduce the ethoxyethoxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled reaction of aniline with ethoxyethanol under specific conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a variety of products, such as nitro compounds.
Reduction: The compound can be reduced to produce different derivatives.
Substitution: The fluorine atom and ethoxyethoxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives, azo compounds.
Reduction Products: Amine derivatives, hydroxylamines.
Substitution Products: Fluorinated aromatic compounds, ethoxyethoxy-substituted anilines.
Scientific Research Applications
4-(2-Ethoxyethoxy)-2-fluoroaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyethoxy)-2-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and ethoxyethoxy group play crucial roles in its reactivity and binding affinity to biological targets, influencing its biological activity.
Comparison with Similar Compounds
4-(2-Ethoxyethoxy)aniline: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Similar but lacks the ethoxyethoxy group.
4-(2-Ethoxyethoxy)-3-fluoroaniline: Similar but with a different position of the fluorine atom.
Uniqueness: 4-(2-Ethoxyethoxy)-2-fluoroaniline is unique due to the combination of the fluorine atom and the ethoxyethoxy group, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-2-13-5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,2,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUXLFOKALCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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